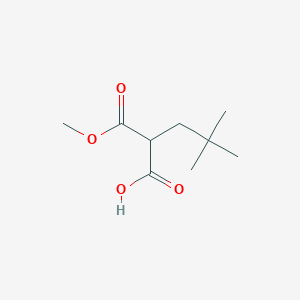
2-Methoxycarbonyl-4,4-dimethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxycarbonyl-4,4-dimethylpentanoic acid is an organic compound with the molecular formula C9H16O4 and a molecular weight of 188.223 g/mol. This compound is characterized by its unique structure, which includes a methoxycarbonyl group and a dimethylpentanoic acid backbone. It is used in various chemical and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of 2-Methoxycarbonyl-4,4-dimethylpentanoic acid can be achieved through several synthetic routes. One common method involves the esterification of 4,4-dimethylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial production methods may involve more efficient catalytic processes to optimize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce high-quality this compound on a large scale.
Analyse Chemischer Reaktionen
2-Methoxycarbonyl-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, where nucleophiles such as amines or thiols replace the methoxy group, forming amides or thioesters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
2-Methoxycarbonyl-4,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism by which 2-Methoxycarbonyl-4,4-dimethylpentanoic acid exerts its effects involves its reactivity with various molecular targets. In biological systems, it may interact with enzymes and proteins, influencing metabolic pathways and biochemical reactions. The methoxycarbonyl group can undergo hydrolysis, releasing methanol and forming carboxylic acids, which can further participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
2-Methoxycarbonyl-4,4-dimethylpentanoic acid can be compared with other similar compounds such as:
4,4-Dimethylpentanoic acid: Lacks the methoxycarbonyl group, making it less reactive in certain chemical reactions.
2-Methoxycarbonyl-3,3-dimethylbutanoic acid: Similar structure but with a different carbon backbone, leading to variations in reactivity and applications.
2-Ethoxycarbonyl-4,4-dimethylpentanoic acid: Contains an ethoxycarbonyl group instead of a methoxycarbonyl group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and versatility in various applications.
Eigenschaften
IUPAC Name |
2-methoxycarbonyl-4,4-dimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)5-6(7(10)11)8(12)13-4/h6H,5H2,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSDEFIJGQYKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














